3-Ethylpyrrolidine

Vue d'ensemble

Description

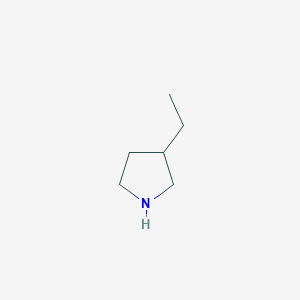

3-Ethylpyrrolidine is a chemical compound with the molecular formula C6H13N . It is used as a building block in the synthesis of more complex organic compounds .

Synthesis Analysis

Pyrrolidine, the parent compound of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered pyrrolidine ring with an ethyl group attached . The molecule has a total of 20 bonds, including 7 non-H bonds, 1 rotatable bond, and 1 five-membered ring .Chemical Reactions Analysis

The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm . The impact of data augmentation depends on the prediction task and on the metric used to evaluate the model performance .Physical And Chemical Properties Analysis

This compound has a molecular weight of 99.17 g/mol . It has a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . The exact mass is 99.104799419 g/mol .Applications De Recherche Scientifique

Synthesis and Biological Activities

Antimicrobial and Antifungal Applications : New derivatives of 3-ethylpyrrolidine, such as 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, have been synthesized and shown to possess promising in vitro antifungal activities against several test fungi. One specific derivative exhibited significant inhibitory activities, highlighting its potential as a novel fungicide. Quantum chemical investigations have been performed to understand the structure-activity relationships (SAR) of these molecules, including molecular electrostatic potential (MEP) analyses for optimized geometries (Cvetković et al., 2019).

Stereoselectivity and Reactivity in Synthesis : Research on the reaction of BF3 coordinated N-ethylpyrrolidine with benzophenone has provided insights into enantio-enriched product formation through lithiation-substitution processes. This study highlights the impact of stereoselectivity and reactivity, offering a pathway to synthesize compounds with specific chiral configurations (Kessar et al., 2007).

Antioxidant Activity : Aminomethylation of 3-methyl-3-ethylpyrrolidin-2,5-dione has led to the creation of N-aminomethyl derivatives, with investigations into their antioxidant activities. This research demonstrates the potential health-related applications of this compound derivatives (Hakobyan et al., 2020).

Analytical and Material Science Applications

Analytical Method Development : An efficient HPLC method with pre-column derivatization has been developed for determining the enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. This method is crucial for quality control in pharmaceuticals, showcasing the role of this compound derivatives in analytical chemistry (Wang et al., 2015).

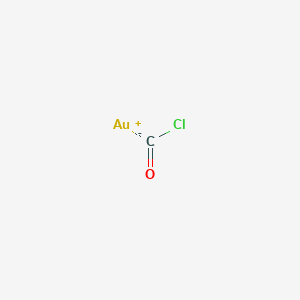

Nanoparticle Formation : Studies involving the photochemical reduction of Au3+ in the presence of this compound derivatives have led to the formation of gold nanoparticles. This research opens pathways for using such derivatives in material science, especially in the synthesis and stabilization of nanoparticles for various applications (Eustis et al., 2005).

Mécanisme D'action

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

Orientations Futures

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Propriétés

IUPAC Name |

3-ethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-2-6-3-4-7-5-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFFQSFNUBWNSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40505625 | |

| Record name | 3-Ethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7699-52-7 | |

| Record name | 3-Ethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

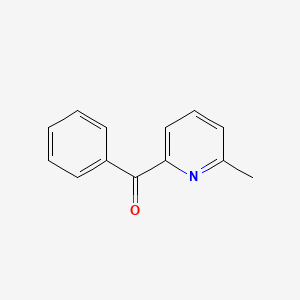

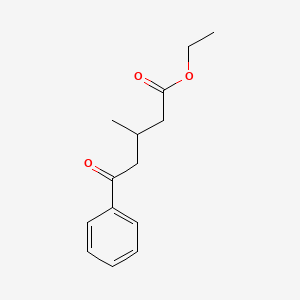

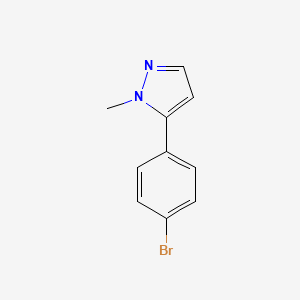

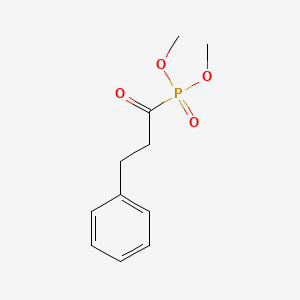

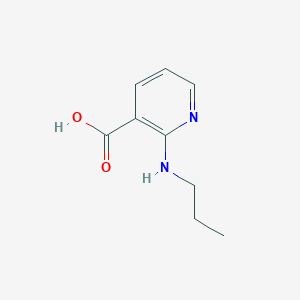

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3-ethylpyrrolidine-2,5-dione derivatives interesting in the context of breast cancer treatment?

A: this compound-2,5-dione derivatives are structurally similar to Aminoglutethimide, a known aromatase inhibitor. Aromatase is an enzyme responsible for the biosynthesis of estrogen, and its inhibition is a therapeutic strategy for estrogen-dependent breast cancer [, , ]. Therefore, researchers are interested in exploring the potential of these derivatives as novel and potentially more selective aromatase inhibitors.

Q2: How does the structure of this compound-2,5-dione derivatives influence their ability to inhibit aromatase?

A: Research has demonstrated the importance of specific structural features for potent aromatase inhibition. For example, the presence of a primary amine group on the phenyl ring is crucial for activity []. Modifications to the heterocyclic ring, such as changing from a pyrrolidine to an imidazolidine ring, can lead to a loss of activity []. Additionally, introducing a spacer group between the phenyl and pyrrolidine rings reduces inhibitory activity []. These findings highlight the importance of structure-activity relationships in designing effective aromatase inhibitors.

Q3: What is the significance of studying the interaction of these compounds with 4-nitroanisole demethylase?

A: 4-nitroanisole demethylase is another enzyme belonging to the cytochrome P-450 family, similar to aromatase. Studying the interaction of this compound-2,5-dione derivatives with this enzyme allows researchers to gain insights into their broader activity profile and potential for off-target effects []. This information is critical for understanding potential drug interactions and predicting toxicity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B1315138.png)

![1H-Imidazo[4,5-C]pyridine-2(3H)-thione](/img/structure/B1315146.png)